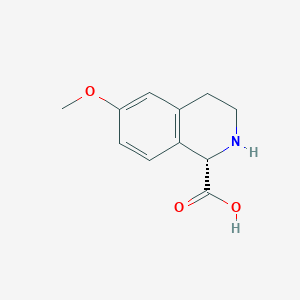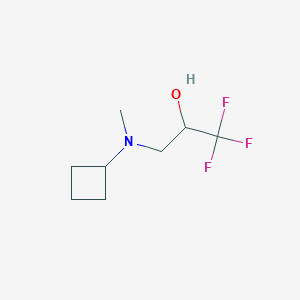
3-(Cyclobutyl(methyl)amino)-1,1,1-trifluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclobutyl(methyl)amino)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of a cyclobutyl group, a methylamino group, and a trifluoropropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutyl(methyl)amino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of cyclobutylamine with 1,1,1-trifluoro-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclobutyl(methyl)amino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoropropanol moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Cyclobutyl(methyl)amino)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(Cyclobutyl(methyl)amino)-1,1,1-trifluoropropan-2-ol exerts its effects involves interactions with specific molecular targets. The cyclobutyl and trifluoropropanol groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: Shares the cyclobutyl group but lacks the trifluoropropanol moiety.
1,1,1-Trifluoro-2-propanol: Contains the trifluoropropanol group but lacks the cyclobutyl and methylamino groups.
Cyclobutylmethylamine: Similar structure but without the trifluoropropanol group.
Uniqueness
3-(Cyclobutyl(methyl)amino)-1,1,1-trifluoropropan-2-ol is unique due to the combination of its cyclobutyl, methylamino, and trifluoropropanol groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C8H14F3NO |
|---|---|
Molecular Weight |
197.20 g/mol |
IUPAC Name |
3-[cyclobutyl(methyl)amino]-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C8H14F3NO/c1-12(6-3-2-4-6)5-7(13)8(9,10)11/h6-7,13H,2-5H2,1H3 |
InChI Key |
YEYXDQNFEADVPB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(C(F)(F)F)O)C1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3R,4R)-4-[(tert-butyldimethylsilyl)oxy]oxolan-3-ol](/img/structure/B13335024.png)


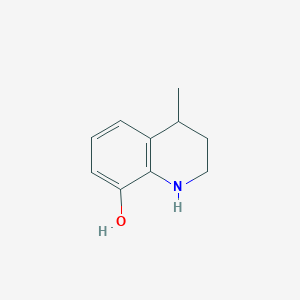
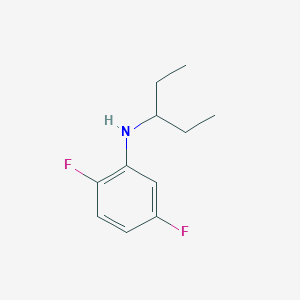
![7-Bromo-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13335049.png)
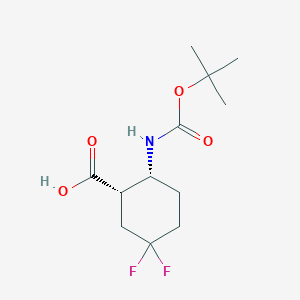
![tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B13335060.png)
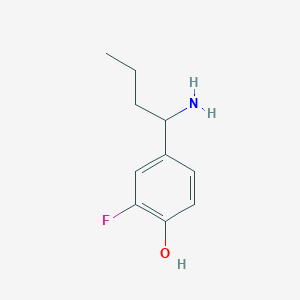
![(1S,3S,4R)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13335068.png)
